N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline
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Overview
Description
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring, with a cyclopentylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopentylmethyl)-2-methyl aniline
- N-(cyclopentylmethyl)-2-chloro aniline
- N-(cyclopentylmethyl)-2-bromo aniline
Uniqueness
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-4-8-12(11)17-9-10-5-1-2-6-10/h3-4,7-8,10,17H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQONEVWWFOZQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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